

Introduction: The Strategic Importance of 2-Chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-iodobenzonitrile

Cat. No.: B107240

[Get Quote](#)

2-Chloro-5-iodobenzonitrile (CAS No. 289039-29-8) is a polysubstituted aromatic nitrile.[1][2] Its structure is strategically functionalized with three distinct reactive sites: a nitrile group and two different halogen atoms (chloro and iodo) at specific positions on the benzene ring. This unique arrangement offers medicinal chemists a versatile scaffold for complex organic synthesis.

The electron-withdrawing nature of the nitrile and chlorine groups, combined with the reactivity of the iodine atom, particularly in cross-coupling reactions, makes this compound an invaluable starting material.[3] It is principally recognized for its role in the synthesis of heteroaryl-substituted acetamides, which have been identified as modulators of the Wnt signaling pathway.[4][5] Aberrations in this pathway are implicated in various cancers, making **2-chloro-5-iodobenzonitrile** a compound of significant interest in oncological drug discovery.[6][7]

Molecular Structure and Physicochemical Properties

The core of **2-chloro-5-iodobenzonitrile**'s utility lies in its molecular architecture. The molecule consists of a benzene ring substituted at the C1 position with a nitrile group (-C≡N), at C2 with a chlorine atom, and at C5 with an iodine atom.

Molecular Structure Diagram

Caption: 2D structure of **2-Chloro-5-iodobenzonitrile**.

Physicochemical Data

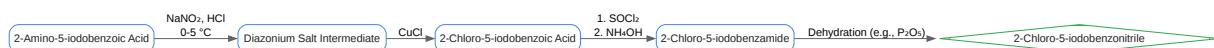
The key physical and chemical properties of **2-chloro-5-iodobenzonitrile** are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
CAS Number	289039-29-8	[1] [2]
Molecular Formula	C ₇ H ₃ ClIN	[1] [2] [8]
Molecular Weight	263.46 g/mol	[1] [2] [8]
Appearance	White to light yellow crystalline powder	[1] [8]
Melting Point	117 °C	[1] [4]
Boiling Point (Predicted)	300.1 ± 27.0 °C	[4]
Density (Predicted)	2.01 ± 0.1 g/cm ³	[4]
Purity	>98% (typical commercial grade)	[9]
Solubility	Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform.	[10]

Synthesis Pathway: A Field-Proven Protocol

The synthesis of **2-chloro-5-iodobenzonitrile** can be achieved through a multi-step process commencing from 2-amino-5-iodobenzoic acid. A robust and widely applicable method involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[\[11\]](#)[\[12\]](#)[\[13\]](#) The subsequent conversion of a carboxylic acid to a nitrile completes the synthesis.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-5-iodobenzonitrile**.

Experimental Protocol: Sandmeyer Reaction and Nitrile Formation

This protocol describes a representative synthesis. Causality: The Sandmeyer reaction is chosen for its reliability in introducing a chlorine atom onto the aromatic ring, replacing the amino group. The conversion to a nitrile via an amide is a standard and high-yielding transformation.

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

- **Diazotization:** In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. Stir for 30 minutes after the addition is complete.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.
- Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution will be observed. Allow the reaction to stir at room temperature for 2-3 hours, then heat gently to 50-60 °C for 1 hour to ensure completion.
- **Work-up:** Cool the reaction mixture and filter the solid precipitate. Wash the solid with water and dry under vacuum to yield crude 2-chloro-5-iodobenzoic acid.

Step 2: Amide Formation

- Reflux the crude 2-chloro-5-iodobenzoic acid (1 equivalent) with thionyl chloride (SOCl_2 , 2-3 equivalents) for 2-3 hours to form the acid chloride.
- Carefully remove the excess thionyl chloride by distillation under reduced pressure.
- Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
- Stir the mixture for 1-2 hours. Filter the resulting precipitate, wash with cold water, and dry to obtain 2-chloro-5-iodobenzamide.

Step 3: Dehydration to Nitrile

- Combine the 2-chloro-5-iodobenzamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P_2O_5) or thionyl chloride.
- Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC-MS).
- Purification: Cool the reaction mixture and carefully quench by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **2-chloro-5-iodobenzonitrile**.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are critical. While a comprehensive public database of spectra for this specific compound is not readily available, its expected spectroscopic characteristics can be reliably predicted based on its functional groups and substitution pattern.

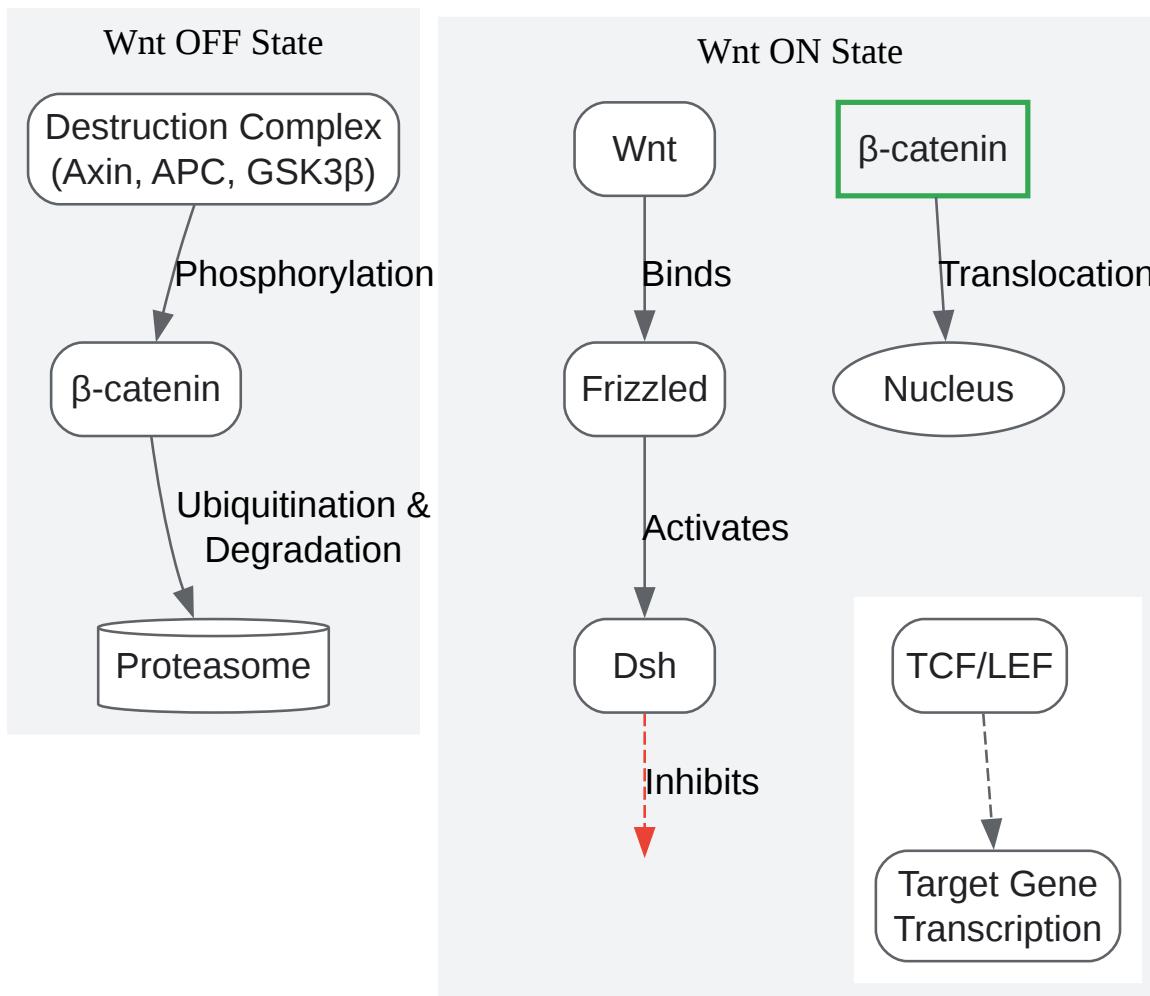
- ^1H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, each proton will be a distinct signal, likely appearing as a doublet or a doublet of doublets, reflecting coupling to its neighbors. The proton at C6 (ortho to the chlorine) would likely be the most downfield.

- ^{13}C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The nitrile carbon ($-\text{C}\equiv\text{N}$) typically appears in the δ 115-125 ppm range.[14] The carbon atoms attached to the halogens (C2 and C5) will be significantly influenced, with their chemical shifts being key identifiers.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around $2220\text{-}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration, which is a definitive feature of nitriles. Aromatic C-H stretching will appear above 3000 cm^{-1} , and C=C stretching vibrations will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Under electron impact (EI) ionization, the mass spectrum is expected to show a prominent molecular ion peak (M^+). The isotopic pattern of this peak will be characteristic of a compound containing one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio).[15] Common fragmentation pathways would involve the loss of the halogen atoms (Cl or I) or the nitrile group.[16][17]

Application in Drug Discovery: Targeting the Wnt Signaling Pathway

2-Chloro-5-iodobenzonitrile serves as a crucial starting material for the synthesis of inhibitors targeting the Wnt signaling pathway.[5] This pathway is a highly conserved cascade that regulates critical aspects of cell fate determination, proliferation, and migration during embryonic development and adult tissue homeostasis.[6][7]

Mechanism of Wnt Signaling and Modulation



[Click to download full resolution via product page](#)

Caption: Simplified canonical Wnt signaling pathway.

In the "OFF" state, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt protein binding to its receptor inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Dysregulation leading to constant activation is a hallmark of many cancers.

2-Chloro-5-iodobenzonitrile is used to build more complex molecules that can interfere with this pathway. For instance, the iodine atom is readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce diverse chemical moieties. These synthesized final compounds can be designed to inhibit key components of the

Wnt pathway, such as the Tankyrase enzymes or the interaction between β -catenin and its transcriptional co-activators.[6][18]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **2-chloro-5-iodobenzonitrile** is paramount.

- Hazard Classification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][19]
- Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[3]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]
 - Ingestion: Rinse mouth and seek immediate medical attention.[1]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

Conclusion

2-Chloro-5-iodobenzonitrile is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for the synthesis of complex, high-value molecules. For scientists

and researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating the next generation of targeted therapeutics.

References

- ChemBK. **2-Chloro-5-iodobenzonitrile**. (2024-04-09).
- Wikipedia. Sandmeyer reaction. (n.d.).
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2020-09-24).
- BYJU'S. Sandmeyer Reaction Mechanism. (n.d.).
- Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo- benzoic acid of 2-. (n.d.).
- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.).
- Organic Chemistry Portal. Sandmeyer Reaction. (n.d.).
- Autech Industry Co.,Limited. **2-Chloro-5-iodobenzonitrile**: A Key Pharmaceutical Intermediate. (n.d.).
- Voronkov, A., et al. Modulating the wnt signaling pathway with small molecules. Future Medicinal Chemistry, 5(13), 1541-1557. (2013).
- Google Patents. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2- chloro-5-iodobenzoic acid. (n.d.).
- PubChemLite. **2-chloro-5-iodobenzonitrile** (C7H3ClIN). (n.d.).
- PubMed. Modulation of Wnt/β-catenin signaling pathway by bioactive food components. (2012).
- Chemistry LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- Oregon State University. ¹³C NMR Chemical Shifts. (2022-03-09).
- PubMed. Molecular strategies for modulating Wnt signaling. (2016).
- PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5- benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][11]benzodiazepin-1(2H)-ones. (2001).
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-5-iodobenzonitrile | 289039-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Chloro-5-Iodobenzonitrile CAS No. 289039-29-8 [sunwisechem.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 2-CHLORO-5-IODOBENZONITRILE | 289039-29-8 [chemicalbook.com]
- 6. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinfo.com [nbinfo.com]
- 10. rsc.org [rsc.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. whitman.edu [whitman.edu]
- 16. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Molecular strategies for modulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Chloro-5-iodobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107240#2-chloro-5-iodobenzonitrile-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com